molecular formula C18H17IN2O2 B13730549 4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide

4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide

Cat. No.: B13730549
M. Wt: 420.2 g/mol
InChI Key: IBZRVQQQPNRCAM-UHFFFAOYSA-N
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Description

4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while substitution of the iodo group can result in various substituted indole derivatives .

Scientific Research Applications

4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, leading to changes in cellular processes. For example, it may bind to and inhibit enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide is unique due to the presence of the iodo group and the benzamide moiety. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H17IN2O2

Molecular Weight

420.2 g/mol

IUPAC Name

4-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H17IN2O2/c1-23-15-6-7-17-16(10-15)13(11-21-17)8-9-20-18(22)12-2-4-14(19)5-3-12/h2-7,10-11,21H,8-9H2,1H3,(H,20,22)

InChI Key

IBZRVQQQPNRCAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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